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molecular formula C11H15ClN2O B8449151 N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 893566-37-5

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B8449151
M. Wt: 226.70 g/mol
InChI Key: KFYVPJFJRDNAEG-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (18.3 g, 0.081 mol) from Step 2 was placed in a flame-dried three-neck 1 L flask fitted with an overhead stirrer, under nitrogen. To this solid was added anhydrous diethyl ether (170 mL) and the mixture stirred until a solution, whereupon it was cooled in a dry ice/acetone bath for 20 min (slurry formed). To the resulting slurry was dropped in tert-butyl lithium (1.7 M in pentane, 100 mL) via cannula over an 8 min period. The flask was removed from the cooling bath and allowed to stir until it reached RT, at which time 3-dimethylamino-propenal (10 mL, 0.10 mol) was added neat. The resulting mixture was stirred overnight at RT under a nitrogen stream; by morning a dry powder resulted. To this was added water (80 mL) followed by slow addition of conc. HCl (40 mL) while cooling the flask in an ice/water bath. After the acid addition, the ice bath was removed and the flask was heated to 80° C. for 1 h, cooled in an ice/water bath and treated with NaOH (solid pellets) until basic. The basic aqueous mixture was subsequently extracted with DCM (4×100 mL)—patience and brine were required to help break the resulting emulsions. The combined extracts were dried over Na2SO4 and concentrated under vacuum to yield crude product, which was further purified by SGC (EtOAc eluant) to yield pure 3-chloro-4-methyl-[1,8]naphthyridine (10 g, 0.056 mol). Note: owing to weak UV activity, it was found more efficacious to monitor column fractions with MS rather than UV. MS (ESI+) for m/z 179 (M+H)+. 1H NMR (CDCl3) δ 9.06 (m, 1 H), 8.96 (s, 1 H), 8.34 (d, 1 H), 7.51 (m, 1H), 2.72 (s, 3H).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=O)[C:10]([CH3:13])(C)C)=[N:6][CH:7]=1.C(OCC)C.CN(C)C=CC=O.Cl>C([Li])(C)(C)C.O>[Cl:1][C:2]1[CH:7]=[N:6][C:5]2[C:4]([C:3]=1[CH3:15])=[CH:13][CH:10]=[CH:9][N:8]=2

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=CC=O)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)[Li]
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until a solution, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry ice/acetone bath for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
(slurry formed)
CUSTOM
Type
CUSTOM
Details
The flask was removed from the cooling bath
STIRRING
Type
STIRRING
Details
to stir until it
ADDITION
Type
ADDITION
Details
was added neat
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight at RT under a nitrogen stream
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
by morning a dry powder resulted
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the flask in an ice/water bath
ADDITION
Type
ADDITION
Details
After the acid addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
ADDITION
Type
ADDITION
Details
treated with NaOH (solid pellets) until basic
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous mixture was subsequently extracted with DCM (4×100 mL)—patience and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield crude product, which
CUSTOM
Type
CUSTOM
Details
was further purified by SGC (EtOAc eluant)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=NC=CC=C2C1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.056 mol
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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